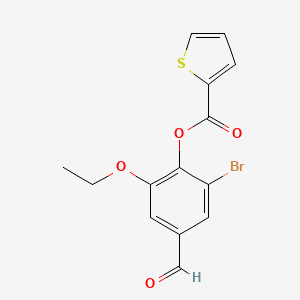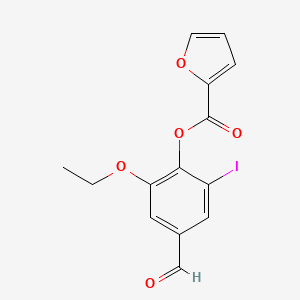![molecular formula C15H12BrNO5 B3488361 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B3488361.png)
3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
Overview
Description
3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom, a methoxy group, and a nitrophenylmethoxy group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde can be achieved through a multi-step process involving the following key steps:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Methoxylation: Addition of a methoxy group to the benzaldehyde ring.
Nitration: Introduction of a nitro group to the phenyl ring.
Methoxymethylation: Attachment of the nitrophenylmethoxy group to the benzaldehyde core.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve the use of solvents, temperature control, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzoic acid.
Reduction: Formation of 3-Bromo-5-methoxy-4-[(2-aminophenyl)methoxy]benzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Electrophilic Aromatic Substitution: The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with various substrates.
Redox Reactions: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde
- 2-Bromo-4-hydroxy-5-methoxy-benzaldehyde
- 3-Benzyloxy-2-bromo-4-methoxy-benzaldehyde
Uniqueness
3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both a bromine atom and a nitrophenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-7-10(8-18)6-12(16)15(14)22-9-11-4-2-3-5-13(11)17(19)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWICYMZEVUGINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-5-(1-pyrrolidinyl)-1,3-oxazole](/img/structure/B3488280.png)
![1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide](/img/structure/B3488281.png)
![2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE](/img/structure/B3488284.png)
![3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3488291.png)
![N-(tert-butyl)-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B3488322.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3488338.png)


![3-allyl-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3488352.png)
![14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3488366.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-[5-(4-chlorophenyl)-2-furyl]acrylamide](/img/structure/B3488376.png)
![1-AMINO-N~2~-BENZYL-8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B3488382.png)
![N-(2-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3488388.png)
![1-amino-N-(2,4-dichlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3488402.png)
